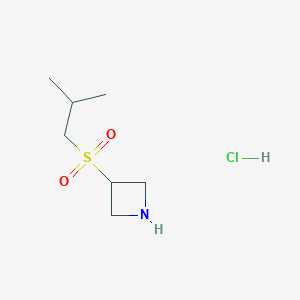

3-(异丁基磺酰基)氮杂环丁烷

描述

“3-(Isobutylsulfonyl)azetidine” is a compound that is of interest to many researchers due to its unique properties and potential applications in various scientific fields. Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are building blocks for polyamines by anionic and cationic ring-opening polymerization .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Among the most important developments in the last years are: (1) invention of new [2+2] cycloaddition reactions for azetidine synthesis; (2) applications of metalated azetidines; (3) practical C(sp3)–H functionalization; (4) facile opening with carbon nucleophiles; (5) application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a ring strain of approx. 25.4 kcal/mol .科学研究应用

合成和反应性

氮杂环丁烷,包括 3-(异丁基磺酰基)氮杂环丁烷,是合成化学中一类重要的化合物。它们以其在肽模拟物和核酸化学中的多功能性而闻名,被认为是开环和扩环反应的极佳候选者。氮杂环丁烷在亨利、铃木、索诺加希拉和迈克尔加成等催化过程中显示出潜力,强调了它们在合成策略中的反应性和实用性 (Mehra, Lumb, Anand, & Kumar, 2017)。

新型合成方法

通过金催化的炔烃分子间氧化反应,已经开发了对映选择性合成氮杂环丁烷(如 3-(异丁基磺酰基)氮杂环丁烷)的方法。这种在自然界中不存在的方法为合成功能化氮杂环丁烷提供了多功能的底物,并为化学合成提供了新的途径 (Ye, He, & Zhang, 2011)。

药理学意义

氮杂环丁烷因其广泛的药理活性而受到探索,例如抗癌、抗菌和抗病毒特性。由于其稳定性、刚性和生物学特性,它们正在成为药物研究中宝贵的支架。这突出了 3-(异丁基磺酰基)氮杂环丁烷在各种治疗应用中的潜力 (Parmar 等人,2021 年)。

化学空间探索

氮杂环丁烷在药物发现中的应用突出了它们进入未充分探索的化学空间的能力。钙(II)催化的弗里德尔-克拉夫茨反应等方法已被用于制备 3,3-二芳基氮杂环丁烷,其可以进一步衍生为类药物化合物。这表明氮杂环丁烷在拓展化学和药物研究的边界方面的重要性 (Denis 等人,2018 年)。

新型合成技术

已经开发出用于合成氮杂环丁烷-3-胺的创新技术,这些技术在药物化学中经常遇到。这些方法促进了氮杂环丁烷基团在各种化合物中的引入,表明氮杂环丁烷在当代化学合成中日益重要 (Wang & Duncton, 2020)。

安全和危害

未来方向

Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The recent advances on the polymerizations of aziridine and azetidine provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

属性

IUPAC Name |

3-(2-methylpropylsulfonyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-6(2)5-11(9,10)7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMDRIZDRMLCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylpropanesulfonyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)

![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)